1-Bromo-5-fluoropentane 1-Bromo-5-fluoropentane
Brand Name: Vulcanchem
CAS No.: 407-97-6
VCID: VC21191082
InChI: InChI=1S/C5H10BrF/c6-4-2-1-3-5-7/h1-5H2
SMILES: C(CCF)CCBr
Molecular Formula: C5H10BrF
Molecular Weight: 169.04 g/mol

1-Bromo-5-fluoropentane

CAS No.: 407-97-6

Cat. No.: VC21191082

Molecular Formula: C5H10BrF

Molecular Weight: 169.04 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-5-fluoropentane - 407-97-6

Specification

CAS No. 407-97-6
Molecular Formula C5H10BrF
Molecular Weight 169.04 g/mol
IUPAC Name 1-bromo-5-fluoropentane
Standard InChI InChI=1S/C5H10BrF/c6-4-2-1-3-5-7/h1-5H2
Standard InChI Key GMYIZICPHREVDH-UHFFFAOYSA-N
SMILES C(CCF)CCBr
Canonical SMILES C(CCF)CCBr

Introduction

Basic Information and Structure

1-Bromo-5-fluoropentane (CAS No. 407-97-6) is a colorless liquid with a pungent odor. Its chemical formula is C₅H₁₀BrF, representing a five-carbon chain (pentane) with bromine at position 1 and fluorine at position 5 . This amphoteric organic compound contains both an electrophilic group (bromine) and a nucleophilic organic group (fluorine), providing it with versatile chemical behavior . The compound's structure can be represented by the linear formula F(CH₂)₅Br .

Physical and Chemical Properties

1-Bromo-5-fluoropentane possesses distinct physical and chemical properties that contribute to its utility in various applications. The compound demonstrates good solvability in multiple organic solvents including ether, acetone, and benzene, while showing limited solubility in water .

Table 1: Physical and Chemical Properties of 1-Bromo-5-fluoropentane

PropertyValueReference
Molecular FormulaC₅H₁₀BrF
Molecular Weight169.04 g/mol
Physical StateColorless liquid
Density1.360 g/mL
Boiling Point162°C at 760 mmHg
Melting Point-60°C
Flash Point50.1°C
Refractive Index1.4406
InChIInChI=1S/C5H10BrF/c6-4-2-1-3-5-7/h1-5H2
InChIKeyGMYIZICPHREVDH-UHFFFAOYSA-N
SMILESC(CCF)CCBr

The compound displays diverse reactivity patterns derived from its basic structure, including capabilities for asymmetric hydrogenation, fluorine replacement, activated bromination, and active chlorine replacement . Additionally, it can react with propane-type binary bases (such as phosphoric acid and sodium nitrate) to form conjugated substituents that serve as building blocks for other organic compounds .

Synthesis Methods

Several synthetic routes exist for producing 1-Bromo-5-fluoropentane, with two primary approaches dominating the literature:

Bromination Reaction

This method involves the preparation of 1-Bromo-5-fluoropentane from 1-Chloro-5-fluoropentane. The specific procedure utilizes sodium chloride to electrolyze 1-Chloro-5-fluoropentane, producing chlorine atoms that subsequently react with the substrate to yield the desired product .

Fluorination Reaction

This approach synthesizes 1-Bromo-5-fluoropentane from 5-Bromopentan-1-ol using diethylaminosulfur trifluoride in dichloromethane. The reaction requires specific conditions including controlled temperature (-70°C to 20°C) and an inert atmosphere. This method has demonstrated a yield of approximately 61% .

Table 2: Synthetic Routes for 1-Bromo-5-fluoropentane

Synthetic RouteStarting MaterialKey ReagentConditionsYieldReference
Fluorination5-Bromopentan-1-olDiethylaminosulfur trifluoride-70°C to 20°C, inert atmosphere, dichloromethane61%
Bromination1-Chloro-5-fluoropentaneSodium chloride (electrolysis)Not specifiedNot specified

Scientific Applications

1-Bromo-5-fluoropentane has established itself as a versatile compound with applications spanning multiple scientific disciplines:

Organic Synthesis

The compound serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . Its dual functionality allows for selective chemical transformations, making it valuable for creating complex molecular architectures. The compound's ability to facilitate control over reaction outcomes in organic synthesis makes it particularly useful for producing targeted products .

Drug Development

1-Bromo-5-fluoropentane is employed as an intermediate in the synthesis of various pharmaceutical agents. Its capacity to introduce fluorine into molecular frameworks is crucial for enhancing drug efficacy and metabolic stability. The compound demonstrates particular value in medicinal chemistry research, where it aids in targeting specific biological pathways through its unique structural properties .

Imaging Agents

A notable application involves the preparation of 18F-labeled (anilido)piperidine derivatives used as μ-opioid receptor imaging agents . This application highlights the compound's role in radiochemistry, particularly in developing tracers for positron emission tomography (PET) imaging.

Antiviral Development

Research indicates that fluorinated compounds similar to those derived from 1-Bromo-5-fluoropentane exhibit antiviral properties, making them candidates for further development in antiviral drug design.

Material Science

The compound plays a significant role in the development of fluorinated polymers, which are renowned for their chemical resistance and thermal stability. These polymers find applications in coatings, sealants, and other industrial materials where durability under harsh conditions is essential .

Analytical Chemistry

Research Findings

Current research involving 1-Bromo-5-fluoropentane has yielded several significant findings:

Receptor Binding Studies

Investigations into the binding affinity of derivatives for various receptors have revealed potential therapeutic applications in pain management and neurological disorders. These studies have focused particularly on μ-opioid receptor imaging, highlighting the compound's value in neuroimaging and pharmacological research.

Metabolic Stability Analysis

Studies assessing the metabolic stability of derivatives have indicated that modifications to the fluorinated alkyl chain can significantly influence biological activity, providing pathways for optimizing drug candidates. This research direction has important implications for improving pharmacokinetic profiles of potential therapeutic agents.

Structure-Activity Relationships

Research has explored how structural modifications to the basic 1-Bromo-5-fluoropentane framework affect functionality and biological activity. Investigations into its binding affinity for various receptors have demonstrated the importance of the five-carbon chain length and the specific positioning of halogen atoms for optimal interaction with biological targets.

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